

# ADC overflow error in NMR with deuterated samples

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## Technical Support Center: NMR Spectroscopy

This guide provides troubleshooting assistance and frequently asked questions regarding the Analog-to-Digital Converter (ADC) overflow error encountered during NMR experiments, particularly with deuterated samples.

## Frequently Asked Questions (FAQs)

### Q1: What is an ADC overflow error in NMR?

An ADC overflow error occurs when the signal received from the NMR sample is too strong for the analog-to-digital converter (ADC) to process accurately.<sup>[1][2]</sup> The NMR signal is first amplified by a pre-amplifier and receiver before being digitized by the ADC. If the amplified signal's intensity exceeds the maximum limit of the ADC, the converter becomes saturated, and the resulting digital signal is "clipped."<sup>[1][3]</sup> This clipping leads to distortions and artifacts in the final NMR spectrum, which can range from subtle baseline issues to severe peak shape distortion.<sup>[1][4][5]</sup>

### Q2: Why do I get an ADC overflow error even when using a deuterated solvent?

Deuterated solvents are used in  $^1\text{H}$  NMR to avoid a massive solvent signal that would otherwise overwhelm the much weaker signals from the sample of interest.<sup>[6][7]</sup> However, an ADC overflow can still happen for several reasons:

- **High Sample Concentration:** If your analyte is highly concentrated, it can produce an NMR signal strong enough to cause an overflow on its own.[\[3\]](#)[\[8\]](#)
- **High Receiver Gain:** To observe weak signals, you might increase the receiver gain. This amplification can boost the overall signal (including strong analyte peaks or the residual non-deuterated solvent peak) beyond the ADC's limit.[\[2\]](#)[\[4\]](#)[\[9\]](#)
- **Residual Solvent Signal:** Deuterated solvents are never 100% pure and contain a small amount of non-deuterated isotopologues. This residual solvent peak can be intense enough to cause an overflow if the receiver gain is set too high.[\[1\]](#)

### Q3: What are the main consequences of an ADC overflow?

An ADC overflow results in the clipping of the Free Induction Decay (FID), which is the raw time-domain signal. When this clipped FID is Fourier transformed, it introduces artifacts into the frequency-domain spectrum. Common consequences include:

- **Distorted Peak Shapes:** Peaks may appear flattened or broadened.[\[1\]](#)
- **Baseline Distortion:** You may observe "wavy" or sinusoidal distortions across the baseline.[\[3\]](#)[\[5\]](#)
- **Spurious Peaks:** Additional, non-real peaks (truncation artifacts) can appear in the spectrum.[\[10\]](#)
- **Inaccurate Integrals:** The quantitative information from the spectrum becomes unreliable as peak intensities are no longer proportional to the number of nuclei.

### Q4: How does receiver gain relate to ADC overflow?

The receiver gain (RG) is a critical parameter that controls the amount of amplification applied to the NMR signal before it reaches the ADC.[\[2\]](#)

- **Low Gain:** The signal may not be amplified enough to overcome the ADC's digitization noise, resulting in a poor signal-to-noise ratio (SNR).[\[4\]](#)

- **Optimal Gain:** The signal is amplified sufficiently to use the full dynamic range of the ADC without exceeding its maximum limit, providing the best possible SNR.
- **Excessive Gain:** The signal is amplified too much, causing its amplitude to surpass the ADC's limit and leading to an overflow error.<sup>[2][4][11]</sup>

Automated gain procedures (autogain or rga) are designed to find the optimal gain setting, but they can sometimes fail, especially in experiments where signal intensity varies significantly between scans.<sup>[2][5]</sup>

## Q5: Can the residual solvent peak in a deuterated solvent cause an overflow?

Yes. Even in high-purity deuterated solvents (e.g., 99.96% D), the residual protonated solvent signal is often the largest peak in the spectrum. If the receiver gain is set high to detect very dilute sample signals, this large residual peak can easily saturate the ADC and cause an overflow.<sup>[1]</sup> In such cases, solvent suppression techniques may be necessary in addition to adjusting the gain.<sup>[1]</sup>

## Troubleshooting Guides

### Q1: I'm seeing an "ADC Overflow" or "Receiver Overflow" error. What is the first thing I should do?

The most direct and common solution is to reduce the receiver gain. The signal has been amplified too much for the digitizer.<sup>[2][3]</sup>

#### Experimental Protocol: Adjusting Receiver Gain

- **Stop the Acquisition:** Halt the current experiment.
- **Use Autogain (Recommended first step):** On many spectrometers, you can run an automatic gain calibration. This is often done by typing rga (Bruker) or ensuring gain='n' (Varian/Agilent) is set, which invokes autogain on the next acquisition.<sup>[1][2]</sup>
- **Manual Adjustment:** If autogain fails or is not trusted, manually reduce the receiver gain parameter (rg on Bruker systems). A good starting point is to halve the current value. For

example, if an overflow occurred at  $rg = 2050$ , try setting it to 1024 or 512.<sup>[5]</sup>

- Restart Acquisition: Begin the experiment again with the new gain setting. It is good practice to watch the first scan complete to ensure the error does not reappear.<sup>[9]</sup>

## Q2: I've set the receiver gain to its minimum value and still get an overflow. What's next?

If the signal is still too strong even with the lowest possible receiver gain, the next step is to reduce the initial intensity of the NMR signal itself by adjusting the excitation pulse.

### Experimental Protocol: Reducing the Pulse Width (Flip Angle)

- Identify the Pulse Width Parameter: Locate the parameter for the excitation pulse width, commonly denoted as  $p1$  (Bruker) or  $pw$  (Varian/Agilent).<sup>[8][12]</sup> This value is typically calibrated to produce a  $90^\circ$  flip angle for maximum signal generation.<sup>[12]</sup>
- Reduce the Flip Angle: Instead of changing the calibrated  $p1$  value, it is better to use a pulse program that employs a smaller flip angle, such as  $30^\circ$  ( $zg30$  on Bruker systems).<sup>[3][12]</sup> A smaller flip angle tips the magnetization less, generating a weaker signal and preventing overflow.
- Alternative Manual Reduction: If necessary, you can manually reduce the pulse width value. For instance, reduce the  $pw$  to half its current value.<sup>[1]</sup>
- Re-run Autogain: After reducing the pulse width, run the autogain procedure again, as the receiver may now be able to tolerate a higher gain for better SNR.
- Acquire Spectrum: Start the experiment.

## Q3: I've tried adjusting the gain and pulse width, but the error persists. What other options do I have?

If the previous steps are insufficient, the issue lies with the sample itself being too concentrated or having a dominant, unwanted signal.

- **Dilute the Sample:** This is the most straightforward solution if your sample is highly concentrated.<sup>[1][8]</sup> Reducing the concentration will proportionally decrease the signal intensity.
- **Use Solvent Suppression:** If the overflow is caused by a large residual solvent peak, apply a solvent suppression pulse sequence (e.g., presaturation). This will selectively reduce the intensity of the solvent signal before it can cause an overflow.<sup>[1]</sup>

## Q4: I only get ADC overflow errors during my 2D experiments (e.g., HSQC). Why is that and how do I fix it?

This is a common issue in multi-scan experiments like 2D NMR. The automatic gain (rga) is typically set based on the first scan or increment. In many 2D sequences, the signal intensity in the first increment is not the maximum.<sup>[5]</sup> As the experiment progresses, later increments may produce a much stronger signal, which then overflows the ADC because the gain was set too high based on the initial, weaker signal.<sup>[5]</sup>

### Experimental Protocol: Setting Gain for 2D Experiments

- **Avoid Autogain:** Do not use rga directly for the 2D experiment.
- **Acquire a 1D Spectrum:** First, run a standard 1D proton spectrum of the sample and use rga to find the correct gain for it.
- **Set Gain Manually for 2D:** Note the receiver gain value (rg) from the 1D experiment. In your 2D parameter set, manually set the rg to this value or a slightly lower, more conservative number (e.g., half the value).<sup>[5]</sup>
- **Prevent Automatic Changes:** Ensure the acquisition program will not try to run rga again. On Bruker systems, this can be done by setting the automation program (aunm) to au\_zgonly.<sup>[5]</sup>
- **Start the 2D Acquisition:** Run the experiment with the fixed receiver gain.

## Data Summary

The following table summarizes the key acquisition parameters related to ADC overflow, their function, and the recommended action to resolve the error.

Parameter	Function	Effect of Decrease	Recommended Action to Avoid Overflow
Receiver Gain (rg)	Amplifies the NMR signal before digitization.[2]	Reduces signal and noise amplification.	Use autogain or manually decrease the value.
Pulse Width (pw, p1)	Duration of the RF pulse; determines the flip angle.[13]	Reduces the flip angle, generating less transverse magnetization.	Use a pulse program with a smaller flip angle (e.g., 30°) or reduce the pulse width value.[1][3]
Sample Concentration	Determines the number of nuclei contributing to the signal.	Lowers the intrinsic signal strength from the sample.	Dilute the sample if it is excessively concentrated.[1][8]
Number of Scans (ns)	Number of FIDs co-added to improve SNR.	Has no direct effect on the instantaneous signal intensity seen by the ADC per scan.	Not a primary tool for fixing ADC overflow. Focus on gain and pulse width first.

## Visualizations

### NMR Signal Pathway and ADC Overflow

The diagram below illustrates the path of the NMR signal from the sample to the computer and highlights where the ADC overflow occurs.

Caption: Signal flow from sample to spectrum, indicating ADC overflow.

### Troubleshooting Workflow for ADC Overflow

This flowchart provides a step-by-step logical guide to diagnosing and resolving ADC overflow errors.

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## References

- 1. NMR Basics [bloch.anu.edu.au]
- 2. Useful Information [nmr.ucsd.edu]
- 3. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 4. University of Ottawa NMR Facility Blog: Receiver Gain and Signal-to-Noise Ratio [u-of-o-nmr-facility.blogspot.com]
- 5. Bruker DRU ADC-overflow warning message in Topspin during HSQCEDETGP - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Trouble Shooting Page [nmr.ucsd.edu]
- 9. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 10. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 11. researchgate.net [researchgate.net]
- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. sites.bu.edu [sites.bu.edu]
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